![molecular formula C15H15N3OS B12556212 4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide CAS No. 152362-93-1](/img/structure/B12556212.png)
4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide is an organic compound characterized by the presence of a phenyldiazenyl group and a sulfanylethyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide typically involves the diazotization of aniline derivatives followed by coupling with a suitable benzamide precursor. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and various amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted benzamides.
Applications De Recherche Scientifique
4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyldiazenyl group can participate in electron transfer reactions, while the sulfanylethyl group can form covalent bonds with target proteins, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[(E)-2-phenyldiazenyl]phenyl}benzamide
- N-(2-Sulfanylethyl)benzamide
Uniqueness
4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide is unique due to the combination of the phenyldiazenyl and sulfanylethyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
152362-93-1 |
|---|---|
Formule moléculaire |
C15H15N3OS |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
4-phenyldiazenyl-N-(2-sulfanylethyl)benzamide |
InChI |
InChI=1S/C15H15N3OS/c19-15(16-10-11-20)12-6-8-14(9-7-12)18-17-13-4-2-1-3-5-13/h1-9,20H,10-11H2,(H,16,19) |
Clé InChI |
BTRSAQXYXNNOOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12556130.png)
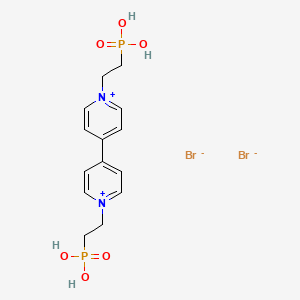
![8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline](/img/structure/B12556137.png)
![3-[(4-Methylbenzyl)seleno]-L-alanine](/img/structure/B12556144.png)
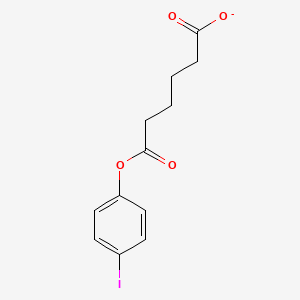
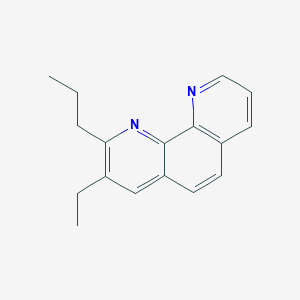
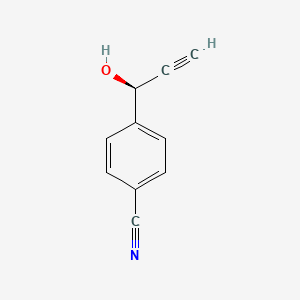
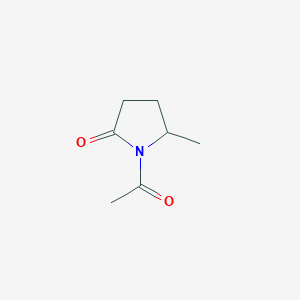
![1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-](/img/structure/B12556166.png)
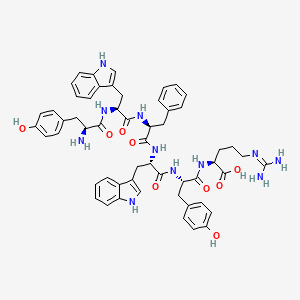
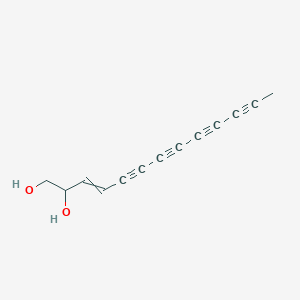
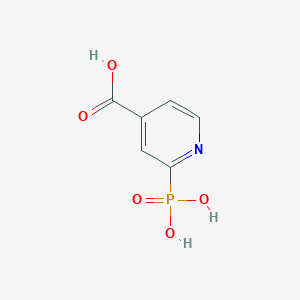
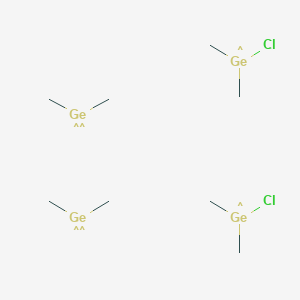
![2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine](/img/structure/B12556216.png)
